Ethyl 2-nonynoate

Vue d'ensemble

Description

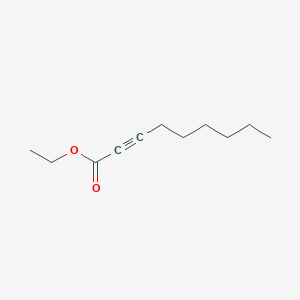

Ethyl 2-nonynoate, also known as 2-Nonynoic acid ethyl ester, is an organic compound with the molecular formula C11H18O2. It is a colorless liquid with a characteristic green, violet-like odor. This compound is primarily used in the synthesis of various organic molecules and has applications in different scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-nonynoate can be synthesized from n-oct-1-yne via its sodium derivative, which is then reacted with ethyl chlorocarbonate to form the acetylenic ester . The reaction conditions typically involve the use of a base such as sodium hydride or sodium amide to generate the sodium derivative of n-oct-1-yne, followed by the addition of ethyl chlorocarbonate under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-nonynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols or alkanes.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Flavoring Agent in Food Products

Ethyl 2-nonynoate is primarily utilized as a flavoring agent in the food industry. Its pleasant scent and taste profile make it a desirable additive in various culinary applications. According to the U.S. Food and Drug Administration (FDA), this compound is recognized as safe for use in food products under specific regulations .

Table 1: Flavoring Applications of this compound

| Application Type | Product Examples | Concentration Range |

|---|---|---|

| Beverages | Soft drinks, flavored waters | 0.01% - 0.5% |

| Confectionery | Candies, chocolates | 0.05% - 0.2% |

| Baked Goods | Cakes, cookies | 0.02% - 0.1% |

| Dairy Products | Ice creams, yogurts | 0.01% - 0.05% |

Cosmetic and Personal Care Products

In cosmetics, this compound is employed for its fragrance properties. It is included in formulations for perfumes, lotions, and creams due to its floral scent profile . However, regulatory bodies like the International Fragrance Association (IFRA) impose restrictions on its concentration in cosmetic products to mitigate potential sensitization risks .

Table 2: Cosmetic Applications of this compound

| Product Type | Typical Use | Maximum Concentration |

|---|---|---|

| Perfumes | Fragrance component | 0.02% |

| Skin Care Products | Moisturizers, sunscreens | 0.01% |

| Hair Care Products | Shampoos, conditioners | 0.005% |

Pharmaceutical Applications

Recent studies have explored the potential of this compound in pharmaceutical applications, particularly as an antiparasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that this compound exhibited significant inhibitory activity against this parasite .

Case Study: Antiparasitic Activity

- Objective : To evaluate the efficacy of this compound against Trypanosoma cruzi.

- Method : Vero cells were treated with varying concentrations of this compound.

- Results : The compound showed high potency with minimal cytotoxicity towards host cells.

- : this compound may serve as a promising candidate for further development in antiparasitic therapies.

Industrial Applications

While primarily recognized for its applications in food and cosmetics, this compound also has potential industrial uses as a solvent and intermediate in chemical synthesis processes. Its unique chemical structure allows it to participate in various chemical reactions, making it valuable in the production of other compounds.

Table 3: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Solvent | Used in organic synthesis |

| Chemical Intermediate | Precursor for synthesizing other esters |

Mécanisme D'action

The mechanism of action of ethyl 2-nonynoate involves its interaction with specific molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of various products. The ester group in this compound can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in different metabolic pathways .

Comparaison Avec Des Composés Similaires

Ethyl 2-nonynoate can be compared with other similar compounds such as:

Ethyl 2-octynoate: Similar structure but with one less carbon atom in the alkyne chain.

Ethyl 2-decyonate: Similar structure but with one more carbon atom in the alkyne chain.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific chain length and the presence of an ethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. Its characteristic odor also makes it valuable in the fragrance and flavor industry .

Activité Biologique

Ethyl 2-nonynoate, a compound with the chemical formula , is an alkyne ester that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in pharmacology and agriculture, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by a nonynyl group attached to an ethyl ester. Its structural formula can be represented as:

This compound falls under the category of electron-deficient alkynes, which are known for their reactivity and biological activity.

1. Antiparasitic Activity

Recent studies have demonstrated the antiparasitic potential of this compound. In a study evaluating various compounds for their activity against Trypanosoma cruzi, this compound was identified among the significant components of a methanolic extract from Bidens pilosa. The extract exhibited trypanocidal activity, with this compound contributing to this effect at concentrations as low as 300 μg/ml. The study utilized MTT assays to measure the viability of T. cruzi epimastigotes and trypomastigotes, indicating that this compound could serve as a lead compound in developing antiparasitic therapies .

2. Nematicidal Activity

This compound has also shown promising nematicidal properties. In a comparative study involving various electron-deficient alkynes against the root-knot nematode Meloidogyne incognita, this compound was found to induce paralysis and death in nematodes at effective concentrations. The estimated effective concentration (EC50) for nematicidal activity was reported to be approximately 10 mg/L, suggesting its potential utility in agricultural pest management .

Case Study: Antiparasitic Efficacy

A detailed investigation into the antiparasitic efficacy of this compound was conducted using in vitro assays. The study involved exposing T. cruzi cultures to varying concentrations of this compound and assessing cell viability through absorbance measurements at different wavelengths. The results indicated a dose-dependent response, with significant reductions in parasitic viability observed at higher concentrations.

| Concentration (μg/ml) | Viability (%) |

|---|---|

| 300 | 80 |

| 600 | 65 |

| 1200 | 40 |

| 3000 | <10 |

This table illustrates the impact of this compound on T. cruzi viability, highlighting its potential as an effective treatment option.

Case Study: Agricultural Applications

In agricultural settings, this compound's nematicidal properties were evaluated through greenhouse trials where it was applied to soil infested with Meloidogyne incognita. The results showed a significant reduction in nematode populations and improved plant health metrics compared to untreated controls.

| Treatment | Nematode Population Reduction (%) | Plant Health Index |

|---|---|---|

| Control | - | 5 |

| This compound (10 mg/L) | 70 | 8 |

| This compound (20 mg/L) | 90 | 9 |

This case study demonstrates the practical applications of this compound in enhancing crop resilience against nematode infestations.

Propriétés

IUPAC Name |

ethyl non-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZNMUGAZYAMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064918 | |

| Record name | 2-Nonynoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; Green, violet-like aroma | |

| Record name | Ethyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1351/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

121.00 to 122.00 °C. @ 13.00 mm Hg | |

| Record name | Ethyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1351/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.901-0.907 | |

| Record name | Ethyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1351/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-92-2 | |

| Record name | Ethyl 2-nonynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-2-nonynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-nonynoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonynoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonynoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl non-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-2-NONYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853DED009T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.